1,5-Diphenylbicyclo[3.2.0]heptane
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Overview
Description
1,5-Diphenylbicyclo[320]heptane is an organic compound with the molecular formula C19H20 It is a bicyclic structure characterized by the presence of two phenyl groups attached to a bicyclo[320]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylbicyclo[3.2.0]heptane typically involves the following steps:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core.
Industrial Production Methods
While specific industrial production methods for 1,5-Diphenylbicyclo[32
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylbicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of reduced bicyclic compounds
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
1,5-Diphenylbicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,5-Diphenylbicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]heptane: Lacks the phenyl groups, making it less hydrophobic.
1,5-Diphenylcyclohexane: Similar in having phenyl groups but differs in the ring structure.
1,5-Diphenylbicyclo[2.2.1]heptane: Different bicyclic framework, leading to different chemical properties.
Uniqueness
1,5-Diphenylbicyclo[320]heptane is unique due to its specific bicyclic structure combined with phenyl groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
94383-67-2 |
---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1,5-diphenylbicyclo[3.2.0]heptane |
InChI |
InChI=1S/C19H20/c1-3-8-16(9-4-1)18-12-7-13-19(18,15-14-18)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
ITJCELKBMFHZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC2(C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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